molecular formula C17H21N5O3S B2936695 N-cyclopentyl-4-(6-nitro-1,3-benzothiazol-2-yl)piperazine-1-carboxamide CAS No. 1209419-72-6

N-cyclopentyl-4-(6-nitro-1,3-benzothiazol-2-yl)piperazine-1-carboxamide

Cat. No.: B2936695
CAS No.: 1209419-72-6
M. Wt: 375.45
InChI Key: FGONHGQXTHVRLK-UHFFFAOYSA-N
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Description

N-cyclopentyl-4-(6-nitro-1,3-benzothiazol-2-yl)piperazine-1-carboxamide is a complex organic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are known for their diverse biological activities and are widely studied for their potential therapeutic applications

Preparation Methods

The synthesis of N-cyclopentyl-4-(6-nitro-1,3-benzothiazol-2-yl)piperazine-1-carboxamide involves multiple steps, typically starting with the preparation of the benzothiazole core. Common synthetic routes include:

    Diazo-coupling: This method involves the reaction of diazonium salts with benzothiazole derivatives.

    Knoevenagel condensation: This reaction involves the condensation of aldehydes or ketones with active methylene compounds in the presence of a base.

    Biginelli reaction: A multi-component reaction involving the condensation of urea, aldehydes, and β-keto esters.

    Microwave irradiation: This method accelerates the reaction process and improves yields.

    One-pot multicomponent reactions: These reactions combine multiple reactants in a single reaction vessel to form the desired product efficiently.

Chemical Reactions Analysis

N-cyclopentyl-4-(6-nitro-1,3-benzothiazol-2-yl)piperazine-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The compound can undergo reduction reactions to form different derivatives.

    Substitution: The benzothiazole ring can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other substituents.

    Hydrolysis: The carboxamide group can be hydrolyzed to form carboxylic acids and amines.

Scientific Research Applications

N-cyclopentyl-4-(6-nitro-1,3-benzothiazol-2-yl)piperazine-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-cyclopentyl-4-(6-nitro-1,3-benzothiazol-2-yl)piperazine-1-carboxamide involves its interaction with specific molecular targets. The benzothiazole core is known to interact with enzymes and proteins, inhibiting their activity. This interaction can disrupt essential biological pathways, leading to the compound’s therapeutic effects. The nitro group can undergo reduction to form reactive intermediates that further enhance its biological activity .

Comparison with Similar Compounds

N-cyclopentyl-4-(6-nitro-1,3-benzothiazol-2-yl)piperazine-1-carboxamide can be compared with other benzothiazole derivatives, such as:

    2-aminobenzothiazole: Known for its antimicrobial properties.

    2-mercaptobenzothiazole: Widely used in the rubber industry as a vulcanization accelerator.

    6-nitrobenzothiazole: Studied for its potential anticancer activity.

The uniqueness of this compound lies in its combination of the cyclopentyl and piperazine moieties, which enhance its biological activity and potential therapeutic applications .

Properties

IUPAC Name

N-cyclopentyl-4-(6-nitro-1,3-benzothiazol-2-yl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O3S/c23-16(18-12-3-1-2-4-12)20-7-9-21(10-8-20)17-19-14-6-5-13(22(24)25)11-15(14)26-17/h5-6,11-12H,1-4,7-10H2,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGONHGQXTHVRLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)N2CCN(CC2)C3=NC4=C(S3)C=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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